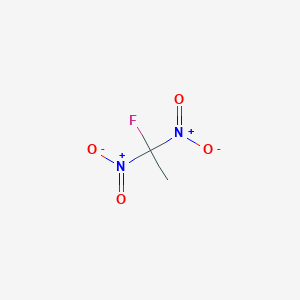
1-Fluoro-1,1-dinitroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-1,1-dinitroethane, also known as this compound, is a useful research compound. Its molecular formula is C2H3FN2O4 and its molecular weight is 138.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
1-Fluoro-1,1-dinitroethane plays a crucial role in organic synthesis due to its ability to undergo various chemical reactions. Its reactivity allows it to participate in:
- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
- Reduction Reactions : The nitro groups can be reduced to amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of fluorine with nucleophiles |
| Reduction | Conversion of nitro groups to amines |
| Oxidation | Potential oxidation using strong oxidizing agents |
Materials Science
In materials science, this compound is explored for its properties that could enhance material performance:
- Polymer Chemistry : Its reactive nature allows it to be used as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties.
- Explosives Research : The energetic nature of the nitro groups makes it an interesting candidate for the development of new explosive materials with controlled detonation characteristics.
Biological Studies
The biological activity of this compound has been investigated, particularly regarding its interactions with biological molecules:
- Cellular Mechanisms : Studies suggest that the compound may influence cellular pathways due to its reactive groups. However, comprehensive biological assays are still limited.
- Redox Reactions : The nitro groups can participate in redox reactions within biological systems, which may impact cellular functions and signaling pathways.
Case Study 1: Synthesis of Amines
A study focused on the reduction of this compound to synthesize amines demonstrated the efficiency of lithium aluminum hydride as a reducing agent. The reaction yielded high purity amines suitable for pharmaceutical applications.
Case Study 2: Polymer Development
Research into the use of this compound as a precursor for polymer synthesis revealed that polymers derived from this compound exhibited enhanced thermal stability compared to conventional polymers. This property makes them suitable for high-temperature applications.
Propiedades
Número CAS |
13214-58-9 |
|---|---|
Fórmula molecular |
C2H3FN2O4 |
Peso molecular |
138.05 g/mol |
Nombre IUPAC |
1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3FN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
Clave InChI |
INUKSLQNFYBSOB-UHFFFAOYSA-N |
SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canónico |
CC([N+](=O)[O-])([N+](=O)[O-])F |
Key on ui other cas no. |
13214-58-9 |
Sinónimos |
1-Fluoro-1,1-dinitroethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















